molecular formula C18H18O6 B282027 2',3-Dihydroxy-4,4',6'-trimethoxychalcone CAS No. 38186-71-9

2',3-Dihydroxy-4,4',6'-trimethoxychalcone

Cat. No. B282027
CAS RN: 38186-71-9
M. Wt: 330.3 g/mol
InChI Key: WMOWJHFPSNZXSK-GQCTYLIASA-N
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Description

2',3-Dihydroxy-4,4',6'-trimethoxychalcone, also known as DTMC, is a naturally occurring chalcone that has attracted attention due to its potential therapeutic properties. DTMC is found in several plants, including Angelica keiskei, which is commonly consumed in Japan as a health-promoting food. DTMC has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs.

Scientific Research Applications

  • Anticancer Potential : A study by Masawang et al. (2014) on a similar compound, 2',4'-dihydroxy-3,4,5-trimethoxychalcone, demonstrated its anticancer potential. The compound induced aberrant spindles in MCF-7 breast cancer cells, causing a prolonged mitotic arrest followed by cell death, indicating potential antitumor activity Masawang et al., 2014.

  • Antimicrobial Effects : Research by Costa et al. (2016) found that 2'-hydroxy-4,4',6'-trimethoxychalcone, isolated from Piper hispidum, exhibited antimicrobial activity against various bacteria and yeasts. The study highlighted the potential of this compound as a source of antimicrobial agents Costa et al., 2016.

  • Anti-Inflammatory and Anti-Cancer Properties : A 2009 study by Rao et al. investigated 3',4',5'-trimethoxychalcone analogues, finding several compounds with significant anti-proliferative actions against cancer cell lines and inhibitory effects on nitric oxide production, suggesting their use in anti-inflammatory and anti-cancer applications Rao et al., 2009.

  • Potential in Nonlinear Optical Response and Reactivity : Andrade-Filho et al. (2021) discussed the nonlinear optical response and reactivity of dihydrochalcones, including 2,3,4,4’-tetramethoxydihydrochalcone. The study provides insights into the material's electronic structure, suggesting applications in optoelectronics and photonics Andrade-Filho et al., 2021.

  • Antioxidant Activities : A study by Park et al. (2006) on chalcones showed that certain chalcones, including derivatives similar to 2',3-Dihydroxy-4,4',6'-trimethoxychalcone, have significant radical scavenging activity, indicating their potential as antioxidants Park et al., 2006.

properties

CAS RN

38186-71-9

Molecular Formula

C18H18O6

Molecular Weight

330.3 g/mol

IUPAC Name

(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C18H18O6/c1-22-12-9-15(21)18(17(10-12)24-3)13(19)6-4-11-5-7-16(23-2)14(20)8-11/h4-10,20-21H,1-3H3/b6-4+

InChI Key

WMOWJHFPSNZXSK-GQCTYLIASA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OC)OC)O)O

SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O)O

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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